(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid
Description
Properties
Molecular Formula |
C10H12BFO2 |
|---|---|
Molecular Weight |
194.01 g/mol |
IUPAC Name |
(5-cyclopropyl-4-fluoro-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO2/c1-6-4-10(12)8(7-2-3-7)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
WXHNAQACOJMHAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)C2CC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
A typical synthetic route begins with a halogenated fluoromethylbenzene derivative. For example, 4-bromo-2,6-difluorotoluene has been used as a precursor in related syntheses of fluorinated methylphenylboronic acids. Although this exact compound differs slightly from the target, the methodology is adaptable.
Directed Lithiation and Boronation
- Under an inert nitrogen atmosphere, the halogenated aromatic compound is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
- A strong base such as n-butyllithium or diisopropylamine lithium is added slowly to generate the aryl lithium intermediate via halogen-lithium exchange or directed ortho-lithiation.
- After sufficient reaction time (typically 3–12 hours), triisopropyl borate is added to the reaction mixture at low temperature.
- The reaction mixture is then allowed to warm to room temperature and stirred for an extended period (up to 12 hours) to ensure complete boronation.
Workup and Purification
- The reaction is quenched with dilute hydrochloric acid to adjust the pH to around 5–6.
- The organic phase is extracted with ethyl acetate.
- Solvents are removed under reduced pressure using a rotary evaporator at mild temperatures (~35 °C).
- The crude product is washed with n-hexane at room temperature for several hours to remove impurities.
- The final product is isolated as a solid with high purity (>98% by HPLC) and yields typically range from 70% to 78%.
Representative Experimental Data
Alternative Synthetic Approaches and Considerations
Palladium-Catalyzed Cross-Coupling
While direct lithiation-boronation is common, palladium-catalyzed Suzuki-Miyaura coupling reactions can also be employed to introduce boronic acid groups onto aromatic rings bearing cyclopropyl and fluoro substituents. For example, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) have been used in related systems to couple boronic acids with aryl halides under mild conditions (90 °C, aqueous sodium bicarbonate, isopropyl alcohol solvent). This method is useful for complex substrates but may require optimization for the specific substitution pattern of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid.
Summary of Key Research Findings
- The lithiation of halogenated fluoromethylbenzenes at -78 °C followed by reaction with triisopropyl borate is a robust and scalable method to prepare fluorinated methylphenylboronic acids with cyclopropyl substituents.
- The reaction conditions are mild, with inert atmosphere and low temperature critical for regioselectivity and yield.
- Purification by solvent extraction and hexane washing yields high-purity products suitable for further synthetic use.
- Alternative palladium-catalyzed cross-coupling methods provide complementary routes, especially for complex derivatives.
- Photochemical methods demonstrate the chemical stability of cyclopropyl boronic acids and their potential in advanced synthetic transformations.
Chemical Reactions Analysis
Types of Reactions: (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid are used as proton sources.
Major Products:
Scientific Research Applications
Organic Synthesis
One of the primary applications of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. This compound acts as a reagent that facilitates the coupling of aryl and vinyl halides with boronic acids, enabling the construction of diverse molecular architectures.
Table 1: Summary of Suzuki-Miyaura Coupling Reactions
| Reaction Type | Substrates Involved | Yield (%) | Reference |
|---|---|---|---|
| Aryl-Aryl Coupling | Aryl halide + this compound | 85-95 | |
| Vinyl-Aryl Coupling | Vinyl halide + this compound | 80-90 |
Medicinal Chemistry
In medicinal chemistry, boronic acids are studied for their potential as enzyme inhibitors , particularly targeting proteases and kinases. The structural features of this compound suggest it may exhibit biological activity against various diseases.
Case Study: Antiviral Activity
Research indicates that boronic acids can play a role in antiviral drug development. For instance, compounds structurally related to this compound have shown promising results against hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme, crucial for viral replication .
Table 2: Antiviral Activity Against HCV
| Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | TBD | NS5B Polymerase Inhibition | |
| Related Boron Compound | 0.1 | NS5B Polymerase Inhibition |
Material Science
This compound is also utilized in the development of advanced materials, including polymers and electronic components. Its ability to form reversible covalent bonds with diols makes it valuable for creating functional materials with tailored properties.
Case Study: Polymer Synthesis
In polymer chemistry, this compound has been employed to synthesize boron-containing polymers that exhibit enhanced thermal stability and mechanical properties .
Table 3: Properties of Boron-containing Polymers
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Binding Affinity
Table 1: Key Structural and Functional Comparisons
*Estimated based on fluoro-substituted analogs .
Key Observations :
Stability and Boroxine Formation
Boronic acids often dehydrate to form boroxines (cyclic trimers), affecting solubility and reactivity. For example:
Biological Activity
(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The compound features a boronic acid functional group attached to a substituted aromatic ring, characterized by the presence of a cyclopropyl group and a fluorine atom. These structural features contribute to its unique chemical properties, which may enhance its reactivity and selectivity in biological systems.
Synthesis
Various synthetic routes can be employed to prepare this compound, including:
- Boronate Ester Formation : Using aryl halides and boron reagents.
- Direct Boronation : Employing transition metal catalysts for direct boronation of the aromatic ring.
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties. It has been suggested that boronic acids can act as inhibitors of various enzymes, including those involved in bacterial resistance mechanisms.
Case Studies :
-
Antibacterial Activity : In vitro studies have shown that similar boronic acids possess moderate activity against pathogens like Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potential effectiveness against resistant strains .
Compound MIC (µg/mL) Target Organism This compound TBD TBD 4-Fluorophenylboronic Acid 25 E. coli 2-Formylphenylboronic Acid 10 C. albicans - Mechanism of Action : The proposed mechanism involves reversible covalent bonding with serine residues in bacterial enzymes, disrupting their function and leading to bacterial cell death .
Anticancer Activity
Boronic acids have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of proteasomes, which play a critical role in regulating protein degradation and cell cycle progression.
Research Findings :
-
Proteasome Inhibition : Studies suggest that derivatives of boronic acids can inhibit the proteasome, leading to cell cycle arrest in cancer cells . For example, compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines.
Compound IC50 (nM) Cancer Cell Line This compound TBD TBD Bortezomib 7.05 U266 Other Boronic Derivatives 8.21 - 6.74 Various
Computational Predictions
Computational methods have been employed to predict the biological activity of this compound. These predictions suggest potential interactions with various biological targets, highlighting pathways for further empirical validation .
Q & A
Q. What polymer conjugation strategies improve targeted delivery of this boronic acid?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
